molecular formula C21H22ClN5O B4196907 N~2~-[4-(dimethylamino)phenyl]-N~4~-(2-furylmethyl)-2,4-quinazolinediamine hydrochloride

N~2~-[4-(dimethylamino)phenyl]-N~4~-(2-furylmethyl)-2,4-quinazolinediamine hydrochloride

Cat. No. B4196907
M. Wt: 395.9 g/mol
InChI Key: HNKWKZXTCUGJRY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule likely to have applications in fields such as medicinal chemistry or materials science. It contains a quinazoline core, which is a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinazoline core, with additional functional groups attached at specific positions. These groups include a dimethylamino group and a furylmethyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. The electron-donating dimethylamino group could potentially make the compound more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would all play a role .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used in medicinal chemistry, it might interact with biological targets in a specific way to exert its effects .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future research directions would depend on the current applications of the compound. It could involve exploring new synthetic routes, investigating its mechanism of action, or developing new applications .

properties

IUPAC Name

2-N-[4-(dimethylamino)phenyl]-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O.ClH/c1-26(2)16-11-9-15(10-12-16)23-21-24-19-8-4-3-7-18(19)20(25-21)22-14-17-6-5-13-27-17;/h3-13H,14H2,1-2H3,(H2,22,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKWKZXTCUGJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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